N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-[4-(trifluoromethoxy)phenyl]thiourea
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethoxy)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a pyrazole ring and a trifluoromethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 1,3-dimethyl-4-aminopyrazole with 4-(trifluoromethoxy)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-phenylthiourea
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(methoxy)phenyl]thiourea
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethyl)phenyl]thiourea
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[4-(trifluoromethoxy)phenyl]thiourea is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or materials with unique properties.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS/c1-8-11(7-20(2)19-8)18-12(22)17-9-3-5-10(6-4-9)21-13(14,15)16/h3-7H,1-2H3,(H2,17,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNHAKBWXRGUKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=S)NC2=CC=C(C=C2)OC(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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